molecular formula C36H58BrNO2 B12824782 N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide

N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide

Cat. No.: B12824782
M. Wt: 616.8 g/mol
InChI Key: OMXGWFKZBDFSKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C36H58BrNO2. This compound is known for its surfactant properties and is used in various scientific and industrial applications. Its structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it effective in reducing surface tension and acting as an emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves a multi-step process:

    Preparation of 4-Benzoylphenol: This can be synthesized by the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 3-(4-Benzoylphenoxy)propyl Bromide: The 4-benzoylphenol is then reacted with 3-bromopropanol in the presence of a base like potassium carbonate to form 3-(4-benzoylphenoxy)propanol, which is subsequently converted to the bromide using phosphorus tribromide.

    Quaternization Reaction: The final step involves the reaction of 3-(4-benzoylphenoxy)propyl bromide with N,N-dimethyloctadecylamine in an organic solvent such as acetonitrile, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The benzoyl group can participate in oxidation-reduction reactions, although these are less common in typical applications.

    Hydrolysis: Under acidic or basic conditions, the ester linkage in the benzoylphenoxy group can be hydrolyzed.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

    Substitution: Products typically include the substituted ammonium compound and the corresponding leaving group.

    Oxidation: Products may include benzoic acid derivatives.

    Hydrolysis: Products include the corresponding alcohol and carboxylic acid.

Scientific Research Applications

N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic tail interacts with non-polar substances, while the hydrophilic quaternary ammonium group interacts with water, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium surfactant with similar properties but a shorter alkyl chain.

    Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, commonly used as a disinfectant.

Uniqueness

N-(3-(4-Benzoylphenoxy)propyl)-N,N-dimethyloctadecan-1-aminium bromide is unique due to its specific structure, which combines a benzoylphenoxy group with a long octadecyl chain. This combination provides distinct surfactant properties and potential for specialized applications in drug delivery and antimicrobial formulations.

Properties

Molecular Formula

C36H58BrNO2

Molecular Weight

616.8 g/mol

IUPAC Name

3-(4-benzoylphenoxy)propyl-dimethyl-octadecylazanium;bromide

InChI

InChI=1S/C36H58NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-37(2,3)31-23-32-39-35-28-26-34(27-29-35)36(38)33-24-20-19-21-25-33;/h19-21,24-29H,4-18,22-23,30-32H2,1-3H3;1H/q+1;/p-1

InChI Key

OMXGWFKZBDFSKA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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